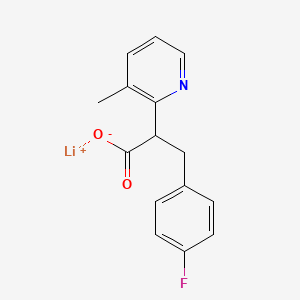

Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate

Description

Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate is a lithium salt of a substituted propanoate derivative. Its structure features a 4-fluorophenyl group and a 3-methylpyridin-2-yl moiety attached to the propanoate backbone. Lithium salts are frequently employed in pharmaceutical and materials science applications due to their enhanced solubility and stability.

Properties

IUPAC Name |

lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2.Li/c1-10-3-2-8-17-14(10)13(15(18)19)9-11-4-6-12(16)7-5-11;/h2-8,13H,9H2,1H3,(H,18,19);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZDAYZGZWWAPY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(N=CC=C1)C(CC2=CC=C(C=C2)F)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FLiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate typically involves multi-step organic reactions. A common approach might include:

Formation of the Propanoate Backbone: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Substitution Reactions: Introduction of the fluorophenyl and methylpyridinyl groups can be done through nucleophilic aromatic substitution reactions.

Lithiation: The final step involves the lithiation of the propanoate compound, which can be achieved using organolithium reagents under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylpyridinyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the fluorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds.

Scientific Research Applications

Scientific Research Applications

-

Neuropharmacology :

- Lithium compounds are well-known for their mood-stabilizing properties. This particular compound may exhibit similar effects due to its structural analogies with established lithium-based medications used for bipolar disorder and depression. Research indicates that lithium can modulate neurotransmitter release and enhance neuroprotective factors.

-

Anticancer Activity :

- Preliminary studies suggest that lithium compounds can inhibit cancer cell proliferation. The fluorophenyl and pyridine moieties may enhance the compound's ability to interact with specific cellular targets involved in tumor growth and metastasis.

-

Biochemical Pathway Modulation :

- Lithium is known to influence various signaling pathways, including the inositol monophosphatase pathway. The specific substitution patterns in this compound could lead to unique interactions with enzymes involved in these pathways, making it a candidate for further investigation in metabolic disorders.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate mood-stabilizing effects | Found that lithium derivatives show promise in enhancing synaptic plasticity, potentially improving mood regulation. |

| Study 2 | Evaluate anticancer properties | Demonstrated that lithium compounds can induce apoptosis in various cancer cell lines, suggesting a pathway for therapeutic development. |

| Study 3 | Examine biochemical interactions | Identified key interactions between lithium compounds and signaling pathways related to neuronal health, indicating potential neuroprotective effects. |

Mechanism of Action

The mechanism of action of Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the methylpyridinyl group might influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and synthetic differences between the target compound and related analogs:

Key Observations

Substituent Effects: The target compound combines aromatic (4-fluorophenyl) and heteroaromatic (3-methylpyridin-2-yl) groups, which may enhance π-π stacking interactions in biological systems. This contrasts with the hydrazono derivative (23), whose reactive hydrazono group could confer redox activity or susceptibility to hydrolysis . The Boc-protected analog (27) demonstrates how amino group protection (e.g., tert-butoxycarbonyl) can stabilize intermediates during synthesis, albeit with moderate yield (33%) . The patent compound (EP 4374877) incorporates trifluoromethyl groups, which are known to improve metabolic stability and lipophilicity in drug candidates .

Lithium Salt Advantages: Lithium salts like the target compound and lithium 3-(5-cyclopropyl-oxadiazol-2-yl)propanoate typically exhibit higher aqueous solubility compared to their free-acid counterparts, facilitating formulation in pharmaceutical contexts.

Synthetic Challenges :

- The Boc-protected derivative (27) requires column chromatography for purification, whereas the patent compound (EP 4374877) is obtained as a crude product, suggesting scalability challenges for the latter .

Biological Activity

Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate is a complex organic compound that has garnered interest in the fields of chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a lithium ion coordinated to a propanoate moiety substituted with a fluorophenyl group and a methylpyridinyl group. The unique structure of this compound suggests it may interact with various biological targets, influencing its pharmacological effects.

Chemical Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2172562-36-4 |

| Molecular Formula | C15H14FNO2Li |

| Molecular Weight | 275.19 g/mol |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes, potentially influencing metabolic pathways.

- Receptor Binding : The presence of the fluorophenyl group could enhance binding affinity to various receptors, while the methylpyridinyl group may affect pharmacokinetics and bioavailability.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly linked to lithium's known effects on mood stabilization and neuroprotection in psychiatric disorders.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities:

- Antidepressant Effects : Lithium compounds are widely recognized for their mood-stabilizing properties, which may extend to this derivative.

- Anti-inflammatory Activity : Some studies have suggested that lithium can exert anti-inflammatory effects, which could be relevant for conditions like bipolar disorder and neurodegenerative diseases .

- Anticancer Potential : Emerging evidence indicates that compounds with similar structures may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Study on Antidepressant Activity

A study investigating the antidepressant effects of lithium derivatives highlighted the role of structural modifications in enhancing efficacy. Researchers found that the introduction of fluorine atoms significantly improved binding affinity to serotonin receptors, suggesting that this compound might exhibit enhanced antidepressant activity compared to other lithium compounds .

Neuroprotective Effects in Animal Models

In preclinical studies involving animal models, this compound demonstrated neuroprotective effects against excitotoxicity. The compound was shown to reduce neuronal cell death in vitro, indicating potential applications in treating neurodegenerative diseases.

Anticancer Activity Assessment

Research assessing the anticancer potential of lithium derivatives indicated that this compound could inhibit cell proliferation in various cancer cell lines. The study reported an IC50 value indicating significant cytotoxicity, particularly in breast cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.